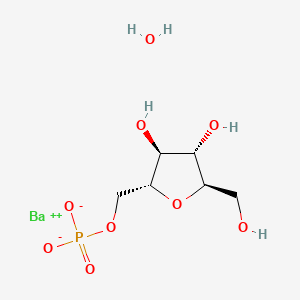2,5-Anhydro-D-mannitol-1-phosphate,barium salt hydrate
CAS No.:
Cat. No.: VC18403515
Molecular Formula: C6H13BaO9P
Molecular Weight: 397.46 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H13BaO9P |
|---|---|
| Molecular Weight | 397.46 g/mol |
| IUPAC Name | barium(2+);[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate;hydrate |
| Standard InChI | InChI=1S/C6H13O8P.Ba.H2O/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12;;/h3-9H,1-2H2,(H2,10,11,12);;1H2/q;+2;/p-2/t3-,4-,5-,6-;;/m1../s1 |
| Standard InChI Key | JMWHUNDRKJYXKO-OXIHULNRSA-L |
| Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H](O1)COP(=O)([O-])[O-])O)O)O.O.[Ba+2] |
| Canonical SMILES | C(C1C(C(C(O1)COP(=O)([O-])[O-])O)O)O.O.[Ba+2] |
Introduction
Chemical and Structural Characteristics
Molecular Composition and Physical Properties
2,5-Anhydro-D-mannitol-1-phosphate, barium salt hydrate has the molecular formula C₆H₁₁BaO₈P·H₂O and a molecular weight of 397.46 g/mol . The compound exists as a white to off-white crystalline solid, typical of hydrated barium salts. Its hydrate form enhances stability by incorporating water molecules into the lattice structure, though it may exhibit hygroscopicity under humid conditions . The InChI key (InChI=1/C6H13O8P/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4-,5-,6-/m1/s1) reflects its stereochemistry, confirming the D-mannitol backbone with a 2,5-anhydro ring and phosphate esterification at the 1-position .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁BaO₈P·H₂O | |
| Molecular Weight | 397.46 g/mol | |
| Solubility | Water-soluble (phosphate group) | |
| Storage Conditions | Room temperature, dry environment |
Synthesis and Biochemical Pathways
Enzymatic Phosphorylation
2,5-Anhydro-D-mannitol is phosphorylated in vivo by fructokinase or hexokinase to form 2,5-anhydro-D-mannitol-1-phosphate, which is further phosphorylated by phosphofructokinase to yield the 1,6-bisphosphate derivative . These phosphorylated metabolites act as analogs of fructose-1-phosphate and fructose-1,6-bisphosphate, enabling them to interact with enzymes in glycolysis and gluconeogenesis .
Inhibition of Glycogenolysis
In hepatocytes from fasted rats, 1 mM 2,5-anhydro-D-mannitol-1-phosphate inhibits glycogen phosphorylase with an apparent Kᵢ of 0.66 ± 0.09 mM, effectively blocking glycogen breakdown . Concurrently, it activates pyruvate kinase via its 1,6-bisphosphate derivative (Kα = 9.5 ± 0.9 µM), shifting hepatic metabolism toward glycolysis .
Pharmacological Effects on Carbohydrate Metabolism
Hypoglycemic Activity
Administration of 2,5-anhydro-D-mannitol (100–200 mg/kg) reduces blood glucose by 17–58% in fasting mice, rats, and diabetic models (db/db mice) . This effect arises from dual inhibition of gluconeogenesis and glycogenolysis, coupled with increased lactate production—a hallmark of glycolytic flux .
Table 2: Metabolic Effects in Hepatocytes
| Substrate | Effect of 2,5-Anhydro-D-Mannitol | Citation |
|---|---|---|
| Lactate + Pyruvate | 50% inhibition of gluconeogenesis | |
| Dihydroxyacetone | ↑ Lactate; ↓ Glucose production | |
| Glycerol | Delayed inhibition vs. lactate |
Enzyme Regulation Mechanisms
-
Fructose-1,6-bisphosphatase: Inhibited by 2,5-anhydro-D-mannitol-1,6-bisphosphate (Kᵢ = 3.6 ± 0.3 µM), blocking gluconeogenesis .
-
Phosphoglucomutase: Inhibited by the 1-phosphate derivative (Kᵢ = 2.8 ± 0.2 mM), disrupting glycogen synthesis .
-
Glucagon Signaling: Counteracts glucagon’s stimulation of gluconeogenesis, likely via cAMP-independent pathways .
Applications in Metabolic Research
Diabetes Studies
The compound’s ability to lower blood glucose without insulin makes it a candidate for studying non-hormonal glucose control. In streptozotocin-diabetic mice, it normalizes hyperglycemia, suggesting potential for managing insulin-resistant states .
Enzyme Kinetics Profiling
Researchers use 2,5-anhydro-D-mannitol-1-phosphate to probe allosteric sites of glycolytic/gluconeogenic enzymes. For example, its 1,6-bisphosphate derivative’s Kα for pyruvate kinase (9.5 µM) reveals tighter binding than natural activators like fructose-1,6-bisphosphate .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume